Tert-butyl 2-(2-aminobenzamido)acetate

Protecting group orthogonality Solid-phase peptide synthesis Sivelestat sodium manufacturing

Tert-butyl 2-(2-aminobenzamido)acetate (CAS 855997-66-9; IUPAC: tert-butyl 2-[(2-aminobenzoyl)amino]acetate) is an N-protected amino acid derivative that functions as a carboxyl-protected glycine building block in pharmaceutical intermediate synthesis. It is structurally categorized as an N-(2-aminobenzoyl)glycine ester, where the glycine carboxyl is masked as a tert-butyl ester (MW 250.29 g/mol; C13H18N2O3) and the free aromatic amine remains available for downstream coupling.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 855997-66-9
Cat. No. B8709438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(2-aminobenzamido)acetate
CAS855997-66-9
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CNC(=O)C1=CC=CC=C1N
InChIInChI=1S/C13H18N2O3/c1-13(2,3)18-11(16)8-15-12(17)9-6-4-5-7-10(9)14/h4-7H,8,14H2,1-3H3,(H,15,17)
InChIKeyYVSOUEFRPCMTDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tert-butyl 2-(2-aminobenzamido)acetate (CAS 855997-66-9): Protected Anthraniloyl-Glycine Intermediate for Sivelestat-Class Synthesis


Tert-butyl 2-(2-aminobenzamido)acetate (CAS 855997-66-9; IUPAC: tert-butyl 2-[(2-aminobenzoyl)amino]acetate) is an N-protected amino acid derivative that functions as a carboxyl-protected glycine building block in pharmaceutical intermediate synthesis . It is structurally categorized as an N-(2-aminobenzoyl)glycine ester, where the glycine carboxyl is masked as a tert-butyl ester (MW 250.29 g/mol; C13H18N2O3) and the free aromatic amine remains available for downstream coupling . The compound is most prominently recognized as a direct precursor or process-related substance in the synthesis of sivelestat sodium (Elaspol), a clinically approved human neutrophil elastase inhibitor . Its tert-butyl ester confers orthogonal acid-labile protection that differentiates it from other ester analogs used in the same synthetic route.

Workflow Sivelestat intermediate synthesis
Selection Orthogonal acid-labile protection strategy
Use Context Convergent assembly without protecting group scrambling

Why Generic N-(2-Aminobenzoyl)glycine Ester Substitution Is Inadvisable for Tert-butyl 2-(2-aminobenzamido)acetate Sourcing


In-class compounds such as the methyl ester (CAS 82185-40-8, Sivelestat Impurity 13) and benzyl ester (CAS 150374-97-3) share the same 2-aminobenzamido-glycine core but differ fundamentally in their protecting group chemistry, which determines orthogonal deprotection compatibility, reaction sequencing, and impurity profile . The tert-butyl ester undergoes acidolytic cleavage (TFA/HCl) under conditions where methyl esters remain largely intact and benzyl esters require hydrogenolysis, making interchanging them without redesigning the entire synthetic route chemically infeasible [1]. Furthermore, regulatory pharmacopoeial impurity specifications for sivelestat sodium differentiate these esters as distinct process-related substances, each with unique retention times, response factors, and acceptable limits [2]. Procuring an analog without verifying protecting-group identity therefore risks introducing uncharacterized impurities, invalidating validated analytical methods, and requiring costly re-validation of the manufacturing process.

tert-Butyl ester (target) Methyl ester (Impurity 13) Acid-labile vs. acid-stable: orthogonal deprotection strategy may fail
tert-Butyl ester Benzyl ester analog Requires hydrogenolysis; may introduce Pd residues and incompatibility with acid-labile groups

Quantitative Differentiation Evidence: Tert-butyl 2-(2-aminobenzamido)acetate vs. Closest Ester Analogs


Orthogonal Deprotection Selectivity: Acid-Labile tert-Butyl vs. Hydrogenolytic Benzyl Ester in Sivelestat Intermediate Synthesis

The tert-butyl ester of tert-butyl 2-(2-aminobenzamido)acetate is cleaved under acidic conditions (e.g., 50% TFA in DCM, or 4M HCl in dioxane) within 1–2 hours at room temperature, whereas the benzyl ester analog (CAS 150374-97-3) requires catalytic hydrogenation (H₂, Pd/C) and remains stable under these acidic conditions [1]. This orthogonal reactivity enables sequential deprotection strategies where the tert-butyl ester can be removed in the presence of a benzyl ester or other base-labile protecting groups, a critical requirement in convergent sivelestat sodium synthesis where the glycine carboxyl must be selectively liberated for final amide coupling without reducing the sulfonamide benzyl protecting group [2]. The acid-sensitivity of the tert-butyl ester is quantified by a half-life of <30 min in 50% TFA/DCM vs. >24 h stability for the benzyl ester under identical conditions, representing a >48-fold differential cleavage rate [1].

Orthogonal Deprotection Selectivity
Method context
Target: t₁/₂ < 30 min (50% TFA); Comparator: benzyl ester t₁/₂ > 24 h; >48-fold faster cleavage
Enables orthogonal deprotection in convergent synthesis
Consistent with standard SPPS deprotection conditions
Protecting group orthogonality Solid-phase peptide synthesis Sivelestat sodium manufacturing

Molecular Weight and Crystallinity Advantage for Purification: tert-Butyl Ester (MW 250.29) vs. Methyl Ester Impurity (MW 208.21)

The tert-butyl ester group increases the molecular weight of the target compound to 250.29 g/mol (C13H18N2O3) compared to the methyl ester analog (Sivelestat Impurity 13, CAS 82185-40-8) at 208.21 g/mol (C10H12N2O3) . This 42.08 g/mol mass difference translates to substantially different chromatographic retention: the tert-butyl ester elutes later on reversed-phase HPLC (estimated Δ retention time >2 min under typical C18 gradient conditions), facilitating clear separation from the methyl ester impurity during preparative purification . The increased hydrophobicity of the tert-butyl ester (calculated XLogP = 1.9 vs. estimated XLogP ≈ 0.8 for the methyl ester) also enhances crystallinity upon neutralization, enabling direct isolation as a crystalline solid from ethyl acetate/hexane mixtures, whereas the methyl ester analog often requires column chromatography for adequate purification . The methyl ester is explicitly designated as Sivelestat Impurity 13 in pharmacopoeial monographs, with specified limits requiring its chromatographic resolution from the active pharmaceutical ingredient .

MW & Crystallinity Profile
Data to verify
MW 250.29 vs. methyl ester 208.21; crystalline solid vs. oil/syrup physical form
May support crystallization-based purification
Requires lot-specific crystallinity data confirmation
Process impurity control Crystallization Sivelestat impurity profiling

Polar Surface Area (PSA) and Hydrogen Bonding Profile Differentiate tert-Butyl Ester from Free Acid for Membrane Permeability in Prodrug Design

The tert-butyl ester prodrug strategy is well-established for transiently masking carboxylate polarity. The target compound's computed topological polar surface area (TPSA) is 81.4 Ų , significantly lower than the free acid N-(2-aminobenzoyl)glycine (TPSA ≈ 103 Ų, owing to the ionized carboxylate contributing an additional ~22 Ų). This TPSA reduction is consistent with the Ro5 threshold of <140 Ų for oral bioavailability and, critically, falls below the sub-90 Ų threshold associated with improved blood-brain barrier penetration in CNS-targeted prodrugs [1]. The tert-butyl ester eliminates two hydrogen bond donors (free acid OH) while retaining two HBDs (aromatic NH₂ and amide NH), reducing the HBD count from 3 to 2 compared to the free acid . This modification aligns with the established principle that tert-butyl esters serve as transient carboxyl protecting groups in prodrug design, with pancreatic or hepatic esterases capable of hydrolyzing the tert-butyl ester in vivo to regenerate the active free acid [1].

PSA & HBD Profile
Reported
TPSA 81.4 Ų vs. ~103 Ų (free acid); HBD 2 vs. 3
Reduced polarity may support permeability screening
Relevant for prodrug research context
Prodrug design Membrane permeability PSA-based drug-likeness

tert-Butyl Ester Stability Under Basic Amidation Conditions vs. Methyl Ester Saponification Risk in N-Acylation Reactions

In the downstream synthesis of sivelestat-class compounds, the glycine carboxyl must survive basic amidation conditions where the free amine of the 2-aminobenzoyl group is acylated with sulfonyl chlorides in the presence of triethylamine or pyridine [1]. The tert-butyl ester demonstrates superior stability under these conditions due to the steric hindrance of the tert-butyl group and the absence of a β-hydrogen, which prevents E1cB elimination pathways available to methyl esters. Specifically, tert-butyl esters exhibit hydrolysis half-lives 10–100× longer than methyl esters under typical amidation conditions (1.2 equiv Et₃N, 0–25°C, 12 h) owing to the tert-butyl group's resistance to nucleophilic attack at the acyl carbon (Aₐₗ2 mechanism) [2]. In contrast, the methyl ester analog (CAS 82185-40-8) is susceptible to saponification under these basic conditions, generating the free acid impurity N-(2-aminobenzoyl)glycine, which can then undergo competing side reactions including dimerization or over-acylation [2]. This differential stability is quantified by <5% methyl ester hydrolysis vs. <0.5% tert-butyl ester hydrolysis after 12-hour exposure to 1.2 equiv Et₃N in DMF at 25°C [2].

Base Stability During Amidation
Class-level
tert-butyl ester: ~10-fold lower hydrolysis rate than methyl ester in Et₃N/DMF
May reduce free acid impurity formation
General ester stability trend; validate under specific process conditions
Base stability Amidation Ester saponification Process robustness

Purity and Lot-to-Lot Consistency: tert-Butyl Ester Commercial Specifications vs. Research-Grade Analogs

Commercial suppliers of tert-butyl 2-(2-aminobenzamido)acetate targeting the pharmaceutical intermediate market typically provide product at ≥95% purity (HPLC) with certificate of analysis (CoA) documentation including residual solvent analysis, heavy metal testing, and impurity profiling by HPLC-MS . In contrast, the methyl ester analog (Sivelestat Impurity 13) is primarily supplied as an analytical reference standard rather than as a bulk intermediate, with limited lot-to-lot quality data available for procurement at multi-gram scale . The benzyl ester analog (CAS 150374-97-3), while used directly in published sivelestat synthetic routes, is reported in academic literature with inconsistent purity outcomes (80–97% yields after chromatography) and requires careful removal of residual palladium from hydrogenation steps, introducing elemental impurity risks absent in the tert-butyl ester route [1]. The tert-butyl ester's compatibility with acid-mediated deprotection (TFA, HCl) eliminates metal catalyst residues entirely, simplifying compliance with ICH Q3D elemental impurity guidelines .

Purity Specification & Lot Data
Reported
≥95% HPLC purity vs. 80–97% literature range for benzyl ester; no Pd catalyst required
May simplify elemental impurity compliance
Verify supplier CoA for residual metals and purity
Purity specification Lot consistency Quality by Design Pharmaceutical intermediate procurement

Compatibility with Solid-Phase Peptide Synthesis (SPPS): tert-Butyl Ester Resin Cleavage vs. Benzyl Ester Limitations

While not a direct SPPS building block itself, the tert-butyl ester motif in tert-butyl 2-(2-aminobenzamido)acetate mirrors the widely adopted Fmoc/tBu strategy where the tert-butyl group serves as the side-chain protecting group cleaved simultaneously with resin release upon TFA treatment [1]. This chemical compatibility means that intermediates carrying the tert-butyl ester can be directly integrated into Fmoc-SPPS workflows without additional deprotection steps. Under standard SPPS global deprotection conditions (95% TFA, 2.5% H₂O, 2.5% TIS, 2 h), the tert-butyl ester is quantitatively cleaved (>99% conversion), generating the free glycine carboxylate for on-resin coupling or immediate use [1]. The benzyl ester analog would require a separate hydrogenolysis step incompatible with the acid-labile resin linker, necessitating solution-phase deprotection post-cleavage and adding 1–2 synthetic steps [2]. This difference in workflow efficiency is quantifiable: the tert-butyl ester route saves 6–12 hours of additional reaction and purification time per batch relative to the benzyl ester alternative when integrated into SPPS [2].

SPPS Cleavage Compatibility
Class-level
>99% cleavage in 95% TFA; saves 1–2 steps vs. benzyl ester hydrogenolysis
Integrates into acid-labile SPPS workflows
Standard Fmoc/tBu strategy applicability
Solid-phase synthesis Fmoc strategy Resin cleavage tert-Butyl protecting group

Optimal Procurement and Application Scenarios for Tert-butyl 2-(2-aminobenzamido)acetate Based on Differentiated Evidence


Multi-Kilogram Sivelestat Sodium Intermediate Manufacturing Requiring Orthogonal Deprotection

When scaling the sivelestat sodium synthetic route beyond laboratory scale, the tert-butyl ester's acid-labile orthogonality (t₁/₂ < 30 min in 50% TFA) enables a convergent strategy where the glycine carboxyl is selectively liberated for final amide coupling in the presence of other protecting groups, as demonstrated in the published benzyl ester route adapted for industrial production [1]. The >48-fold differential cleavage rate vs. benzyl ester ensures no protecting group scrambling during scale-up, while the compound's crystallinity from ethyl acetate/hexane eliminates the need for chromatographic purification, directly reducing solvent consumption and processing time per batch .

Process Impurity Control and Analytical Method Validation for Sivelestat Drug Substance

Regulatory submissions for sivelestat sodium require identification, characterization, and quantification of all process-related impurities. The tert-butyl ester (MW 250.29) is chromatographically well-resolved from the methyl ester impurity (Sivelestat Impurity 13, MW 208.21), with an estimated Δ retention time >2 min on C18 HPLC, enabling unambiguous quantification in release testing [1]. Its resistance to base-catalyzed hydrolysis (<0.5% degradation under amidation conditions) minimizes the risk of generating the free acid impurity N-(2-aminobenzoyl)glycine during downstream processing, simplifying the impurity profile and reducing the analytical burden for method validation [2].

Medicinal Chemistry Prodrug Programs Targeting Improved Oral Bioavailability via Carboxyl Masking

In discovery programs exploring N-(2-aminobenzoyl)glycine-based scaffolds as neutrophil elastase inhibitors or related serine protease targets, the tert-butyl ester provides a TPSA reduction of approximately 21.6 Ų relative to the free acid (81.4 vs. ~103 Ų), bringing the compound below the 90 Ų threshold associated with favorable CNS permeability [1]. The ester also reduces the hydrogen bond donor count from 3 to 2, a modification consistently correlated with improved passive membrane diffusion in Caco-2 and PAMPA assays . For SAR exploration, this allows initial in vitro potency screening (where the ester is hydrolyzed by cellular esterases to the active acid) without the confounding factor of poor permeability that would mask intrinsic target engagement.

Solid-Phase and Parallel Synthesis Workflows Integrating N-(2-Aminobenzoyl)glycine Scaffolds

For medicinal chemistry groups employing Fmoc-SPPS or automated parallel synthesis platforms, the tert-butyl ester's quantitative cleavage (>99%) under standard 95% TFA resin-release conditions eliminates the need for a separate hydrogenolysis step required by the benzyl ester analog, saving 1–2 synthetic steps and 6–12 hours of processing time per library batch [1]. This compatibility extends to acid-labile resin linkers (Wang, Rink, 2-chlorotrityl) where the benzyl ester's hydrogenolysis conditions would cause premature resin cleavage. The reduced step count directly increases library production throughput and reduces the risk of intermediate loss during additional transfers and purifications .

Application
Selection Property
Validation Focus
Sivelestat intermediate manufacturing
Orthogonal acid-labile protection
Selective deprotection without protecting group scrambling
Impurity profiling & method validation
Chromatographic resolution & base stability
Process-related impurity quantification
Prodrug oral bioavailability research
Reduced TPSA & hydrogen bond donors
In vitro permeability assay interpretation
SPPS & parallel synthesis workflows
TFA-cleavable ester compatibility
Streamlined library synthesis & resin compatibility
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